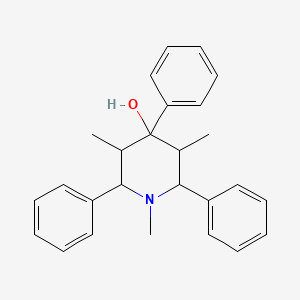
1,3,5-Trimethyl-2,4,6-triphenylpiperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Trimethyl-2,4,6-triphenylpiperidin-4-ol is a complex organic compound characterized by its unique structure, which includes three methyl groups and three phenyl groups attached to a piperidin-4-ol core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trimethyl-2,4,6-triphenylpiperidin-4-ol typically involves the reaction of 1,3,5-trimethylbenzene with phenylmagnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is followed by a series of purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. The use of solid acid catalysts, such as SO42-/MxOy-R2O3, has been reported to be effective in facilitating the alkylation reactions required for the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Trimethyl-2,4,6-triphenylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the phenyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
1,3,5-Trimethyl-2,4,6-triphenylpiperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1,3,5-Trimethyl-2,4,6-triphenylpiperidin-4-ol exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,5-Trimethylpiperidin-4-ol: Known for its antimicrobial activity.
2,4,6-Trimethylphenol: Used in the synthesis of antioxidants and other specialty chemicals.
Uniqueness
1,3,5-Trimethyl-2,4,6-triphenylpiperidin-4-ol is unique due to its specific arrangement of methyl and phenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
19111-95-6 |
|---|---|
Formule moléculaire |
C26H29NO |
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
1,3,5-trimethyl-2,4,6-triphenylpiperidin-4-ol |
InChI |
InChI=1S/C26H29NO/c1-19-24(21-13-7-4-8-14-21)27(3)25(22-15-9-5-10-16-22)20(2)26(19,28)23-17-11-6-12-18-23/h4-20,24-25,28H,1-3H3 |
Clé InChI |
HEXUVKQFPIUPML-UHFFFAOYSA-N |
SMILES canonique |
CC1C(N(C(C(C1(C2=CC=CC=C2)O)C)C3=CC=CC=C3)C)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


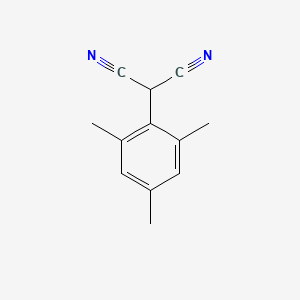

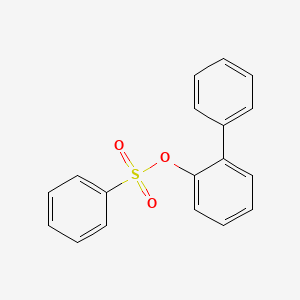

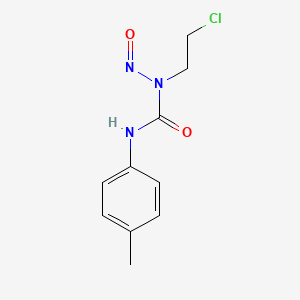
![7-[Bis(2-hydroxyethyl)amino]-1-methyl-1,8-naphthyridin-2-one](/img/structure/B13997439.png)

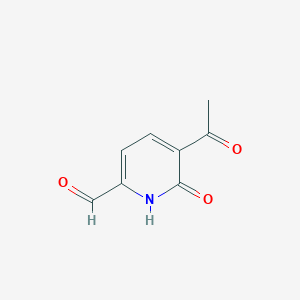


![7H-Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine, 7-beta-D-ribofuranosyl-](/img/structure/B13997462.png)


![Methyl 2-[acetyl(2-methoxy-2-oxoethyl)amino]benzoate](/img/structure/B13997486.png)
